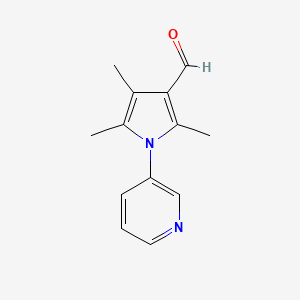

2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

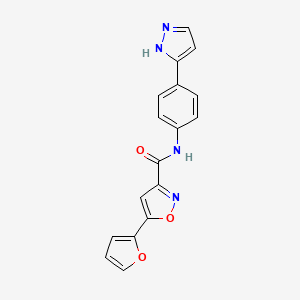

2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is also known as 3-formyl-5-(3-pyridyl)-2,4,5-trimethyl-1H-pyrrole and has a molecular formula of C14H15N2O.

Wissenschaftliche Forschungsanwendungen

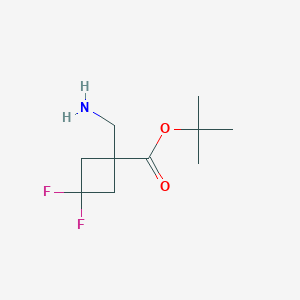

Synthesis of Complex Organic Molecules

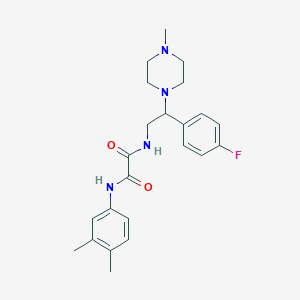

The chemical serves as an intermediary in the synthesis of complex organic molecules, illustrating the versatility of pyrrole derivatives in organic chemistry. For instance, the compound has been implicated in the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, showcasing its utility in constructing fused heterocyclic compounds (Maleki, 2014). Similarly, its involvement in the formation of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde underlines its importance in creating new aqueous solubility aldehydes, significant for small molecule anticancer drug intermediates (Wang et al., 2017).

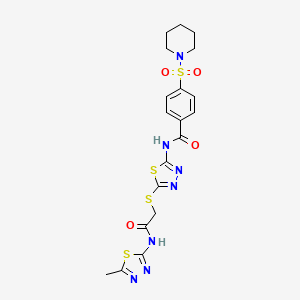

Catalytic Applications and Complex Formation

The compound's utility extends to catalysis and the formation of metal complexes. For example, it plays a role in the complexation to Cadmium(II) of a tetradentate ligand, highlighting its potential in creating metal-organic frameworks (Hakimi et al., 2013). This application is critical for materials science, particularly in catalysis and sensor development.

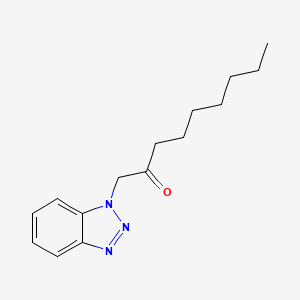

Photophysical and Fluorescence Studies

The compound also finds applications in the study of photophysical properties, as seen in the synthesis and study of novel pyrazolo naphthyridines. These investigations help in understanding how specific solute-solvent interactions and electron donor-acceptor substituents affect fluorescence, which is essential for developing fluorescent probes and materials (Patil et al., 2010).

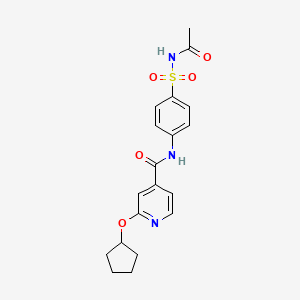

Antimicrobial Activity

Research into chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives similar to 2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, suggests potential antimicrobial applications. These compounds exhibit significant biological activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020).

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)13(9)8-16)12-5-4-6-14-7-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNPUCOFSJZMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2944157.png)

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)

![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)